molecular formula C13H9BrF2N4O2S B4347512 4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B4347512
M. Wt: 403.20 g/mol
InChI Key: DOGJLEMUSNBGID-UHFFFAOYSA-N
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Description

4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its applications across various scientific fields. This compound's structure comprises a bromine atom, a difluoromethoxy group, a benzothiazole ring, a pyrazole ring, and a carboxamide group, making it a multifaceted molecule with unique properties.

Properties

IUPAC Name

4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrF2N4O2S/c1-20-5-7(14)10(19-20)11(21)18-13-17-8-3-2-6(22-12(15)16)4-9(8)23-13/h2-5,12H,1H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGJLEMUSNBGID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrF2N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The synthesis starts with the formation of the benzothiazole ring, followed by the introduction of the difluoromethoxy group. The pyrazole ring is then synthesized, and the bromine atom is introduced through bromination. The final step involves the formation of the carboxamide group through amidation.

Industrial Production Methods

Industrial production of this compound often employs efficient catalytic processes and high-yield reaction conditions. Optimized methods include the use of palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis to enhance reaction rates and yields.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

  • Substitution reactions: : where the bromine atom can be replaced by other functional groups.

  • Oxidation: : where the compound can be oxidized to form different products.

  • Reduction: : primarily aimed at reducing the carboxamide group to an amine.

Common Reagents and Conditions

Common reagents include:

  • Nucleophiles: for substitution reactions.

  • Oxidizing agents: such as potassium permanganate or hydrogen peroxide.

  • Reducing agents: like lithium aluminum hydride.

Major Products

Major products formed include:

  • Substituted derivatives with different functional groups replacing the bromine atom.

  • Oxidized forms with altered ring structures.

  • Aminated products from the reduction of the carboxamide group.

Scientific Research Applications

4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide finds applications in:

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Studied for its potential as a bioactive molecule in drug design and development.

  • Medicine: : Investigated for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The compound exerts its effects through specific interactions with biological targets. It binds to enzymes or receptors, modulating their activity. The presence of the difluoromethoxy and bromine groups enhances its binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular signaling processes.

Comparison with Similar Compounds

Compared to similar compounds like:

  • 4-bromo-1-methyl-1H-pyrazole-3-carboxamide

  • N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct reactivity and bioactivity. Its specific structure allows for unique interactions with biological targets, enhancing its potential in scientific research and application fields.

There you have it! A deep dive into the world of this intriguing compound

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
4-bromo-N-[6-(difluoromethoxy)-1,3-benzothiazol-2-yl]-1-methyl-1H-pyrazole-3-carboxamide

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